Octadecylphosphophosphoniumcholine

Übersicht

Beschreibung

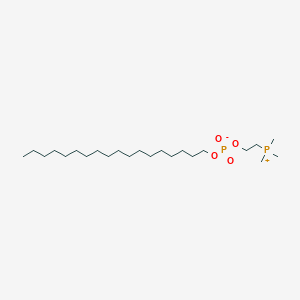

Octadecylphosphophosphoniumcholine is a synthetic phospholipid compound with the empirical formula C23H50O4P2 and a molecular weight of 452.59 g/mol . It is known for its antitumor properties and cytotoxic activity on carcinoma cell cultures . This compound is used in various scientific research applications due to its unique chemical structure and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octadecylphosphophosphoniumcholine involves the reaction of octadecyl alcohol with phosphorus oxychloride, followed by the addition of trimethylphosphine . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Octadecylphosphophosphoniumcholine undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphines .

Wissenschaftliche Forschungsanwendungen

Chemistry

Octadecylphosphophosphoniumcholine serves as a reagent in organic synthesis and is utilized as a model compound for studying phospholipid behavior. Its unique structure allows researchers to investigate the interactions of phospholipids in biological systems.

Biology

In biological research, this compound is explored for its role in cell membrane structure and function. Studies have shown that it can disrupt cell membranes, leading to cytotoxic effects on cancer cells. This property makes it a candidate for further investigation in cancer therapies.

Medicine

The compound has potential applications as an antitumor agent due to its ability to induce cell lysis through membrane disruption. Research indicates that it may also have antimicrobial properties, making it suitable for developing antimicrobial coatings and additives in various industrial processes .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on small cell lung cancer (SCLC) cell lines. The results demonstrated significant reductions in cell viability at concentrations as low as 15 µM, indicating its potential as a therapeutic agent against resistant cancer types. The treated cells exhibited increased reactive oxygen species (ROS) levels and alterations in gene expression related to oxidative stress responses .

Case Study 2: Antimicrobial Properties

Research has highlighted the effectiveness of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural similarities to quaternary ammonium compounds enhance its antimicrobial efficacy, making it a promising candidate for addressing multidrug-resistant pathogens .

Comparative Data Table

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a model for studying phospholipid behavior |

| Biology | Cell Membrane Studies | Disrupts membranes; cytotoxic to cancer cells |

| Medicine | Antitumor Agent | Reduces viability in cancer cell lines; induces ROS |

| Industry | Antimicrobial Coatings | Effective against resistant bacterial strains |

Wirkmechanismus

The mechanism of action of Octadecylphosphophosphoniumcholine involves its interaction with cell membranes. It disrupts the membrane structure, leading to cell lysis and death . This compound targets the phospholipid bilayer of cells, making it effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and enveloped viruses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Octadecylphosphophosphoniumcholine include:

Uniqueness

This compound is unique due to its long alkyl chain and the presence of both phosphonium and choline groups. This structure imparts distinct physicochemical properties, such as enhanced membrane-disrupting activity and increased hydrophobicity, making it more effective in certain applications compared to its analogs .

Biologische Aktivität

Octadecylphosphophosphoniumcholine (ODPPC) is a synthetic phosphonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial efficacy and cellular interactions. This article explores the biological activity of ODPPC, highlighting its mechanisms of action, antibacterial properties, and implications for pharmaceutical applications.

Chemical Structure and Properties

ODPPC is characterized by a long-chain alkyl group (octadecyl) linked to a phosphonium head group, which is further associated with a choline moiety. This structure imparts unique amphiphilic properties that facilitate interactions with biological membranes.

The antimicrobial activity of phosphonium compounds, including ODPPC, is primarily attributed to their ability to disrupt microbial cell membranes. The cationic nature of these compounds allows them to interact with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis.

Case Studies

-

Bactericidal Activity Against Gram-Positive and Gram-Negative Bacteria :

- A study demonstrated that phosphonium compounds exhibited significant bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli. ODPPC showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .

-

Fluorescent Nanoassemblies :

- Research involving triphenylamine phosphonium ionic liquids revealed that these compounds could self-assemble into nanostructures, enhancing their bactericidal properties. The rapid penetration into bacterial cells resulted in a swift blockade of proliferation, showcasing the potential application of ODPPC in treating resistant strains .

Cytotoxicity and Cellular Interactions

While ODPPC exhibits promising antimicrobial properties, its cytotoxic effects on mammalian cells require careful evaluation. Studies have indicated that certain phosphonium salts can induce cytotoxicity at higher concentrations. For instance, the cytotoxicity of octadecylphosphocholine derivatives was assessed in various cell lines, revealing a dose-dependent response .

Comparative Biological Activity

Research Findings

Recent investigations into the biological activity of ODPPC have highlighted its potential role in drug delivery systems due to its ability to interact with lipid bilayers. The incorporation of ODPPC into liposomal formulations has shown enhanced stability and targeted delivery capabilities.

Eigenschaften

IUPAC Name |

octadecyl 2-trimethylphosphaniumylethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H50O4P2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29(24,25)27-22-23-28(2,3)4/h5-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRUUBNORFYVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[P+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439846 | |

| Record name | AGN-PC-0N4E5N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156825-89-7 | |

| Record name | AGN-PC-0N4E5N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.